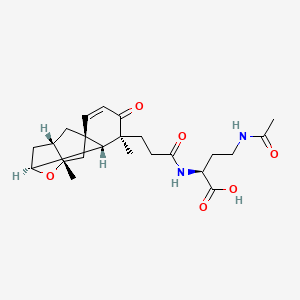
Platensimide A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Platensimide A is a polycyclic cage compound that is a carboxamide obtained by the formal condensation of the amino group of 4-(acetylamino)-2-aminobutanoic acid with the carboxy group of the oxatetracyclic cage component. It is isolated from Streptomyces platensis. It has a role as a metabolite. It is a member of acetamides, a monocarboxylic acid, a cyclic ether, a cyclic ketone and a polycyclic cage.
Scientific Research Applications
Antibiotic Properties and Synthesis
Platensimide A and Related Compounds
Platensimide A, derived from Streptomyces platensis, is closely related to platensimycin and platencin, both known for their antibiotic properties. Platensimide A, identified as a 2,4-diaminobutyric acid amide derivative, is one of the natural congeners of these antibiotics. The discovery of platensimide A contributes to the ongoing research in antibiotics that inhibit critical bacterial growth pathways, specifically the fatty acid biosynthesis enzymes FabF and FabF/FabH (Herath et al., 2008).
Synthesis and Structural Analysis
The total synthesis of platensimide A and its relatives has been a significant area of research. These efforts are essential for understanding the compound's molecular structure and potential for development into effective antibiotics. The synthesis process typically involves constructing the compound's core structure followed by the attachment of various side chains (Nicolaou et al., 2009).
Platensimide A's Role in Antibiotic Development
Novel Antibiotics Against Drug-Resistant Bacteria
Platensimide A is part of a growing class of antibiotics with potential against drug-resistant bacteria. The exploration of its antibacterial properties and synthetic analogs signifies its importance in the development of new antibiotics, especially in the face of increasing antibiotic resistance (Saleem et al., 2011).
Biosynthetic Studies and Mechanism of Action
The biosynthetic pathways and mechanisms underlying the antibiotic action of platensimide A are key research areas. Understanding these aspects is crucial for enhancing its efficacy as a potential antibiotic agent (Herath et al., 2007).
properties
Product Name |
Platensimide A |
|---|---|
Molecular Formula |
C23H32N2O6 |
Molecular Weight |
432.5 g/mol |
IUPAC Name |
(2S)-4-acetamido-2-[3-[(1S,5S,6R,7S,9S,10S)-5,9-dimethyl-4-oxo-8-oxatetracyclo[7.2.1.17,10.01,6]tridec-2-en-5-yl]propanoylamino]butanoic acid |
InChI |
InChI=1S/C23H32N2O6/c1-13(26)24-9-6-15(20(29)30)25-18(28)5-7-21(2)17(27)4-8-23-11-14-10-16(19(21)23)31-22(14,3)12-23/h4,8,14-16,19H,5-7,9-12H2,1-3H3,(H,24,26)(H,25,28)(H,29,30)/t14-,15+,16+,19+,21-,22+,23+/m1/s1 |
InChI Key |
DFUHBSQGPGWPQE-UBSGIXRYSA-N |
Isomeric SMILES |
CC(=O)NCC[C@@H](C(=O)O)NC(=O)CC[C@]1([C@@H]2[C@@H]3C[C@@H]4C[C@]2(C[C@@]4(O3)C)C=CC1=O)C |
Canonical SMILES |
CC(=O)NCCC(C(=O)O)NC(=O)CCC1(C2C3CC4CC2(CC4(O3)C)C=CC1=O)C |
synonyms |
platensimide A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





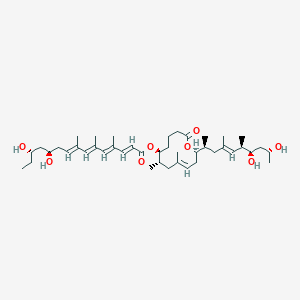

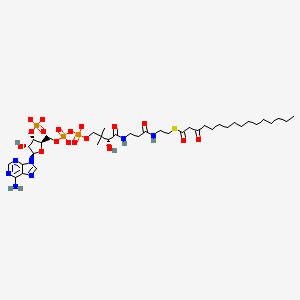
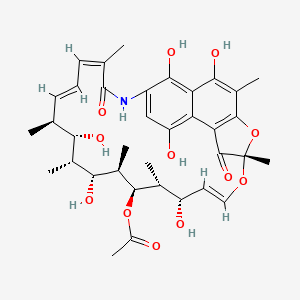

![UDP-3-O-[(3R)-3-hydroxytetradecanoyl]-alpha-D-glucosamine(1-)](/img/structure/B1263365.png)
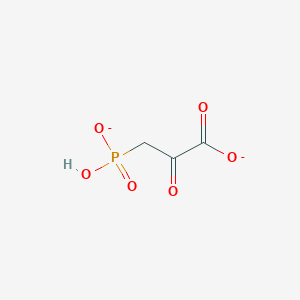
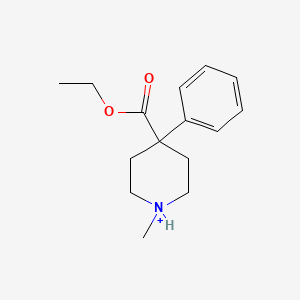
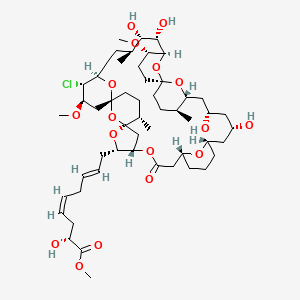
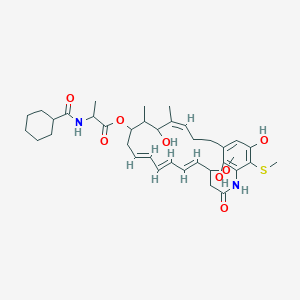
![5-(5-(3-(1-(2-fluoro-4-(trifluoromethyl)phenyl)-3-azabicyclo[3.1.0]hexan-3-yl)propylthio)-4-methyl-4H-1,2,4-triazol-3-yl)-4-methyloxazole](/img/structure/B1263373.png)
